molecular formula C13H8ClFO2 B6378305 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95% CAS No. 1111120-40-1

4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%

Cat. No. B6378305
CAS RN: 1111120-40-1
M. Wt: 250.65 g/mol
InChI Key: QSGJIYNZJIIZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is an organic compound that is widely used in the synthesis of various molecules, including pharmaceuticals and agrochemicals. It is an important intermediate in the synthesis of many drugs, and is also used in the production of dyes, resins, and in the manufacture of some plastics. This compound has been studied extensively in the scientific literature and has been found to have a wide range of applications in both laboratory and industrial settings.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, has a wide range of applications in scientific research. It is a useful intermediate in the synthesis of various molecules, such as pharmaceuticals and agrochemicals. It is also used in the production of dyes, resins, and in the manufacture of some plastics. In addition, it has been used in the synthesis of a variety of organic compounds, such as esters, amines, and amides.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, is not fully understood. However, it is believed that the compound acts as a nucleophile, which enables it to react with other molecules to form new compounds. It is also believed that the compound can act as a Lewis acid, which allows it to form covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, are not fully understood. However, it is believed that the compound may act as a weak inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, it has been shown to have a variety of effects on cells, including the induction of apoptosis and the inhibition of cell proliferation.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, in laboratory experiments is that it is relatively easy to synthesize and is available in high purity. In addition, it is relatively inexpensive to purchase. However, there are several potential limitations to its use in laboratory experiments. For example, it is relatively unstable and can decompose at high temperatures. In addition, it is a strong acid and can react with other molecules, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for research on 4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%. One area of research is to explore the potential applications of the compound in drug synthesis and development. In addition, further research is needed to understand the biochemical and physiological effects of the compound on cells and organisms. Finally, further research is needed to explore the potential uses of the compound in the manufacture of plastics and other materials.

Synthesis Methods

4-(3-Chloro-5-fluorophenyl)-2-formylphenol, 95%, can be synthesized by a variety of methods. The most common method is the reaction of 4-chloro-5-fluorophenol with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature, and the yield is usually high. Other methods for the synthesis of this compound include the reaction of 4-chloro-5-fluorophenol with an aldehyde, such as acetaldehyde, in the presence of a base, or the reaction of 4-chloro-5-fluorophenol with a carboxylic acid, such as acetic acid.

properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGJIYNZJIIZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685209
Record name 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-fluorophenyl)-2-formylphenol

CAS RN

1111120-40-1
Record name 3′-Chloro-5′-fluoro-4-hydroxy[1,1′-biphenyl]-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111120-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.